molecular formula C18H10ClN3O B7789048 [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile

[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile

Cat. No.: B7789048
M. Wt: 319.7 g/mol
InChI Key: CTXGJGGMWVGGOT-UHFFFAOYSA-N
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Description

[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile: is a complex organic compound known for its unique chemical structure and properties. This compound features a chlorobenzyl group attached to an indole core, which is further linked to a propanedinitrile moiety. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Next, the chlorobenzyl group is introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the Knoevenagel condensation, where the indole derivative is reacted with malononitrile in the presence of a base like piperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines under hydrogenation conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the indole ring is significant as many indole-based compounds are known to interact with biological targets effectively.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors and dyes, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the nitrile groups can participate in hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetonitrile
  • [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedinitrile

Uniqueness

Compared to similar compounds, [1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propanedinitrile moiety, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O/c19-15-7-3-1-5-12(15)11-22-16-8-4-2-6-14(16)17(18(22)23)13(9-20)10-21/h1-8H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXGJGGMWVGGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C(C#N)C#N)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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